molecular formula C13H17BrO4 B171964 Ethyl 4-bromo-3,5-diethoxybenzoate CAS No. 149517-92-0

Ethyl 4-bromo-3,5-diethoxybenzoate

Cat. No. B171964
CAS RN: 149517-92-0
M. Wt: 317.17 g/mol
InChI Key: XSUFUYMALAOLHR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-diethoxybenzoate is a chemical compound with the CAS Number: 149517-92-0 . It has a molecular weight of 317.18 . The IUPAC name for this compound is ethyl 4-bromo-3,5-diethoxybenzoate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-3,5-diethoxybenzoate is 1S/C13H17BrO4/c1-4-16-10-7-9 (13 (15)18-6-3)8-11 (12 (10)14)17-5-2/h7-8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3,5-diethoxybenzoate is a solid at room temperature . It has a molecular weight of 317.18 .

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromo-3,5-diethoxybenzoate is often used as a reagent in organic synthesis . It can participate in various reactions to form new compounds, serving as a building block in the synthesis of more complex molecules.

Drug Synthesis

This compound can be used in the synthesis of pharmaceuticals. Its structure can be modified to produce drugs with desired properties. The bromine atom in the compound can undergo various reactions, allowing for a wide range of modifications.

Safety and Handling Research

Research into the safety and handling of Ethyl 4-bromo-3,5-diethoxybenzoate can provide valuable information for its use in various applications . Understanding its physicochemical properties, such as solubility and stability, is crucial for its safe and effective use.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Ethyl 4-bromo-3,5-diethoxybenzoate is a synthetic compound that primarily targets the benzene ring in organic chemistry reactions . The benzene ring is a key component in many biological molecules, and its modification can lead to significant changes in the properties and functions of these molecules.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution In this process, the compound acts as an electrophile, attacking the pi electrons in the benzene ringIn the second step, a base attacks the hydrogen atom attached to the carbon bearing the positive charge, leading to the reformation of the aromatic system .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-bromo-3,5-diethoxybenzoate. For instance, the compound’s solubility could affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.

properties

IUPAC Name

ethyl 4-bromo-3,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUFUYMALAOLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443238
Record name ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149517-92-0
Record name ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3,5-dihydroxybenzoic acid (2.0 g, 8.6 mmol), EtI (6.7 g, 43.0 mmol) and K2CO3 (5.9 g, 43.0 mmol) in DMF (20 mL) was stirred at 50° C. overnight. Followed standard aqueous/EtOAc workup (2.5 g, yield 93%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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